
2-Oxazolidinone,5-ethynyl-4-(1-methylethyl)-,(4S,5R)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxazolidinone,5-ethynyl-4-(1-methylethyl)-,(4S,5R)-(9CI) is a complex organic compound with a unique structure that includes an oxazolidinone ring, an ethynyl group, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone,5-ethynyl-4-(1-methylethyl)-,(4S,5R)-(9CI) typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Addition of the Isopropyl Group: The isopropyl group can be added through an alkylation reaction using an appropriate alkyl halide and a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Oxazolidinone,5-ethynyl-4-(1-methylethyl)-,(4S,5R)-(9CI) can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl compound.
Reduction: The oxazolidinone ring can be reduced to form an amino alcohol.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield an aldehyde or ketone, while reduction of the oxazolidinone ring may produce an amino alcohol.
Scientific Research Applications
2-Oxazolidinone,5-ethynyl-4-(1-methylethyl)-,(4S,5R)-(9CI) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxazolidinone,5-ethynyl-4-(1-methylethyl)-,(4S,5R)-(9CI) involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its bioactive effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Oxazolidinone,5-ethynyl-4-(1-methylethyl)-,(4S,5R)-(9CI): is similar to other oxazolidinone derivatives, such as linezolid and tedizolid, which are used as antibiotics.
Ethynyl derivatives: Compounds like ethynylestradiol, which is used in hormonal contraceptives.
Uniqueness
What sets 2-Oxazolidinone,5-ethynyl-4-(1-methylethyl)-,(4S,5R)-(9CI) apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
(4S,5R)-5-ethynyl-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H11NO2/c1-4-6-7(5(2)3)9-8(10)11-6/h1,5-7H,2-3H3,(H,9,10)/t6-,7+/m1/s1 |
InChI Key |
JWKZIJXBQZLHHY-RQJHMYQMSA-N |
Isomeric SMILES |
CC(C)[C@H]1[C@H](OC(=O)N1)C#C |
Canonical SMILES |
CC(C)C1C(OC(=O)N1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


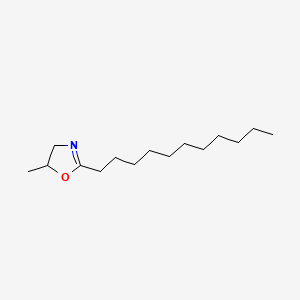
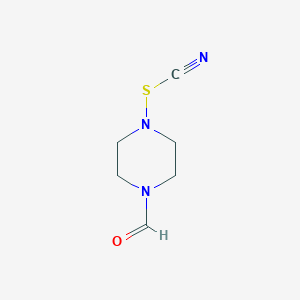
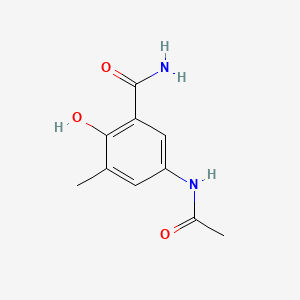
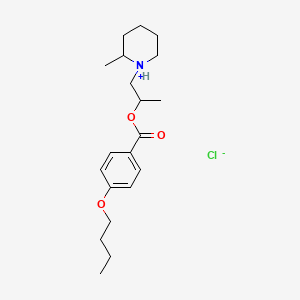

![6h-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene](/img/structure/B13785549.png)




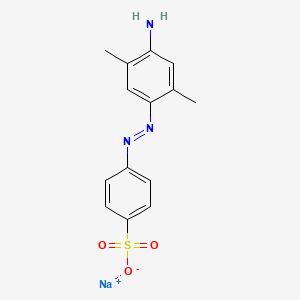


![Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',4',6'-tri-i-propyl-1,1'-biphenyl]palladium(II)](/img/structure/B13785600.png)
